molecular formula C12H14N2O B15069114 7-[(Dimethylamino)methyl]quinolin-8-ol CAS No. 77895-38-6

7-[(Dimethylamino)methyl]quinolin-8-ol

Cat. No.: B15069114
CAS No.: 77895-38-6
M. Wt: 202.25 g/mol
InChI Key: MJLNGJDQYQANFF-UHFFFAOYSA-N
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Description

7-[(Dimethylamino)methyl]quinolin-8-ol is an organic compound belonging to the quinoline family. This compound is characterized by a quinoline core with a dimethylaminomethyl group attached to the seventh position and a hydroxyl group at the eighth position. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Dimethylamino)methyl]quinolin-8-ol typically involves the reaction of quinolin-8-ol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-[(Dimethylamino)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the eighth position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-[(Dimethylamino)methyl]quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methyl]quinolin-8-ol involves its ability to chelate metal ions, such as copper and zinc. This chelation disrupts metal ion homeostasis within cells, leading to various biological effects. The compound can also act as an antioxidant, stabilizing phenol and retarding the formation of quinones. These properties make it a valuable tool in studying metal ion-related diseases and oxidative stress.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar in structure but lacks the dimethylaminomethyl group.

    5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol: Contains additional chlorine atoms at the fifth and seventh positions.

Uniqueness: 7-[(Dimethylamino)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminomethyl group enhances its ability to interact with biological targets and metal ions, making it a versatile compound in various research applications.

Properties

IUPAC Name

7-[(dimethylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)8-10-6-5-9-4-3-7-13-11(9)12(10)15/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLNGJDQYQANFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C2=C(C=CC=N2)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516712
Record name 7-[(Dimethylamino)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77895-38-6
Record name 7-[(Dimethylamino)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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